4-Ethynyl-2-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHYCVXNLXDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267502-64-6 | |
| Record name | 4-Ethynyl-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Chemical Identification of 4 Ethynyl 2 Fluorobenzaldehyde Within Advanced Chemical Literature
IUPAC and CAS Registry Systematic Naming Conventions for 4-Ethynyl-2-fluorobenzaldehyde
The primary and most universally accepted name for a chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name. For the compound , the IUPAC name is This compound . sigmaaldrich.cn This systematic name precisely describes the molecular structure: a benzaldehyde (B42025) core with an ethynyl (B1212043) group at the fourth carbon position and a fluorine atom at the second position of the benzene (B151609) ring.
In addition to the IUPAC name, the CAS (Chemical Abstracts Service) Registry Number provides a unique identifier for every chemical substance. The CAS Registry Number for this compound is 1267502-64-6 . sigmaaldrich.cnapolloscientific.co.uksynquestlabs.comsigmaaldrich.comarctomsci.com This number is essential for unambiguous identification in chemical databases and literature, avoiding any confusion that might arise from different naming conventions or synonyms. Another name for this substance is 3-Fluoro-4-formylphenylacetylene. synquestlabs.com
Table 1: IUPAC and CAS Identification
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.cn |
| CAS Registry Number | 1267502-64-6 sigmaaldrich.cnapolloscientific.co.uksynquestlabs.comsigmaaldrich.comarctomsci.com |
| Other Names | 3-Fluoro-4-formylphenylacetylene synquestlabs.com |
MDL and Molecular Formula Designations in Research Databases
Chemical suppliers and databases often use the MDL (MDL Information Systems, Inc.) number for cataloging and internal database management. The MDL number assigned to this compound is MFCD23703632 . synquestlabs.comambeed.com
The molecular formula represents the types and numbers of atoms in a molecule. For this compound, the molecular formula is C9H5FO . synquestlabs.comuni.lu This formula indicates that each molecule of the compound contains nine carbon atoms, five hydrogen atoms, one fluorine atom, and one oxygen atom.
Table 2: Database and Formula Designations
| Identifier | Value |
| MDL Number | MFCD23703632 synquestlabs.comambeed.com |
| Molecular Formula | C9H5FO synquestlabs.comuni.lu |
SMILES and InChI/InChIKey Representations for Computational and Database Integration
For computational chemistry and bioinformatics, specific line notations are used to represent chemical structures. The SMILES (Simplified Molecular Input Line Entry System) string is a widely used notation. For this compound, the SMILES representation is C#CC1=CC(=C(C=C1)C=O)F . uni.lu
The InChI (International Chemical Identifier) and its hashed version, the InChIKey, provide a more standardized and unique representation. The InChI for this compound is InChI=1S/C9H5FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H . sigmaaldrich.cnuni.lu The corresponding InChIKey, a fixed-length code that is easier to use in web searches and database indexing, is SLSHYCVXNLXDGU-UHFFFAOYSA-N . sigmaaldrich.cnuni.lu
Table 3: Computational and Database Representations
| Identifier | Representation |
| SMILES | C#CC1=CC(=C(C=C1)C=O)F uni.lu |
| InChI | InChI=1S/C9H5FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H sigmaaldrich.cnuni.lu |
| InChIKey | SLSHYCVXNLXDGU-UHFFFAOYSA-N sigmaaldrich.cnuni.lu |
Chemical Reactivity and Transformation of 4 Ethynyl 2 Fluorobenzaldehyde
Reactions Involving the Ethynyl (B1212043) Group
The terminal alkyne is a highly valuable functional group, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the molecular construction capabilities of 4-ethynyl-2-fluorobenzaldehyde.
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org In this reaction, the ethynyl group reacts with an organic azide (B81097) (R-N₃) to form a stable, five-membered 1,2,3-triazole ring. chemie-brunschwig.ch
This 1,3-dipolar cycloaddition is characterized by its high yield, mild reaction conditions, and remarkable specificity, exclusively producing the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgthermofisher.com The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov The resulting triazole linkage is chemically robust and serves as a stable linker in various applications, from drug discovery to materials science. chemie-brunschwig.ch
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne, proceeding readily without the need for a metal catalyst. wikipedia.org
Table 1: Representative Click Chemistry Reaction with this compound
| Reactant A | Reactant B | Catalyst System | Product |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-(Benzyl)-4-(2-fluoro-4-formylphenyl)-1H-1,2,3-triazole |
The terminal C(sp)-H bond of the ethynyl group is reactive in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds for further molecular elaboration. The Sonogashira coupling is a primary example of this transformation. wikipedia.org
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium complex as the catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating disubstituted alkynes, linking the 4-formyl-2-fluorophenyl moiety to other aromatic or vinylic systems. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org
Table 2: Example of Sonogashira Coupling with this compound
| Alkyne Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Product |
| This compound | Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) (Et₃N) | 2-Fluoro-4-(phenylethynyl)benzaldehyde |
The ethynyl group can undergo addition reactions across the carbon-carbon triple bond.
Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (or other suitable transition metal catalysts), the alkyne can undergo hydration. Following Markovnikov's rule, the addition of water results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form. For this compound, this reaction would yield 4-acetyl-2-fluorobenzaldehyde. youtube.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also proceeds according to Markovnikov's rule. The initial addition results in a vinyl halide. A second addition can occur to form a geminal dihalide, though reaction conditions can often be controlled to favor the mono-addition product. youtube.com
Reactions Involving the Aldehyde Group
The aldehyde functional group is a key site for transformations such as reduction to alcohols or amines and oxidation to carboxylic acids. These reactions can be performed selectively, often leaving the ethynyl group intact.
The aldehyde can be readily reduced to a primary alcohol or converted into an amine.
Reduction to Alcohols: The aldehyde group is selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is typically fast and high-yielding, converting this compound into (4-ethynyl-2-fluorophenyl)methanol. The conditions are mild enough that the ethynyl group does not react.
Reductive Amination: This powerful reaction converts the aldehyde into an amine in a one-pot procedure. wikipedia.org The aldehyde first reacts with a primary or secondary amine to form an intermediate imine (or iminium ion). mdma.ch This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a secondary or tertiary amine, respectively. commonorganicchemistry.commasterorganicchemistry.com This method is highly versatile for synthesizing a wide range of substituted amines. wikipedia.orgmdma.ch
Table 3: Reduction Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Product |
| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | (4-Ethynyl-2-fluorophenyl)methanol |
| Reductive Amination | Methylamine (CH₃NH₂), NaBH₃CN | (4-Ethynyl-2-fluorobenzyl)(methyl)amine |
The aldehyde group can be easily oxidized to the corresponding carboxylic acid. youtube.com A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to milder, more selective reagents. youtube.com Reagents such as Oxone (potassium peroxymonosulfate) provide an efficient and metal-free alternative for this oxidation. organic-chemistry.org Under appropriate conditions, the aldehyde can be chemoselectively oxidized to 4-ethynyl-2-fluorobenzoic acid without affecting the alkyne functionality. organic-chemistry.org
Condensation Reactions (e.g., Schiff Base Formation)
The aldehyde functional group in this compound is a primary site for condensation reactions. These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a water molecule. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. jetir.org
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijmcmed.org This intermediate then undergoes dehydration, often catalyzed by acid, to yield the stable imine product, characterized by a carbon-nitrogen double bond (-HC=N-). jetir.orgijmcmed.org The reactivity of the aldehyde in this compound is influenced by the electron-withdrawing effects of the ortho-fluorine and the para-ethynyl group, which enhance the electrophilicity of the carbonyl carbon.
A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines highlights the propensity of the aldehyde group to undergo Knoevenagel condensation, a related reaction, which proceeds first before any potential substitution of the fluorine atom. mdpi.comresearchgate.net This indicates the high reactivity of the aldehyde group towards condensation.
Table 1: Representative Condensation Reaction
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | ![]() |
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde group is susceptible to attack by nucleophiles, leading to addition products. Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.com
The reaction of this compound with a Grignard reagent would involve the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. libretexts.org This forms a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields a secondary alcohol. libretexts.orgmasterorganicchemistry.com In this transformation, the carbon skeleton is extended, and a new stereocenter is created at the carbinol carbon. The ethynyl and fluoro groups typically remain unaffected under these reaction conditions.
Table 2: Nucleophilic Addition with Grignard Reagents
| Grignard Reagent (R-MgX) | Intermediate | Final Product (after H₃O⁺ workup) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | 1-(4-Ethynyl-2-fluorophenyl)ethanol |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Magnesium Alkoxide | (4-Ethynyl-2-fluorophenyl)(phenyl)methanol |
Reactions Involving the Fluorine Atom
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups positioned ortho or para to the halogen can activate the ring for Nucleophilic Aromatic Substitution (SNAr). pressbooks.pubpressbooks.pub In this compound, the potent electron-withdrawing aldehyde group is ortho to the fluorine atom, making the carbon atom to which the fluorine is attached highly electrophilic and susceptible to nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process. youtube.com
Addition: A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the aldehyde group.
Elimination: The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion. core.ac.uk
In the context of SNAr reactions, fluoride is an excellent leaving group. This is because the rate-limiting step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating this key step. youtube.comreddit.com This contrasts with SN1 and SN2 reactions where iodide is a better leaving group. youtube.com
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. rsc.org C-F bond activation is a frontier in organic synthesis, aiming to transform otherwise inert organofluorine compounds into valuable products. nih.govrsc.org This often requires the use of transition-metal catalysts or photochemical and electrochemical strategies. rsc.orgbeilstein-journals.org
While specific C-F bond activation studies on this compound are not detailed in the provided literature, the molecule serves as a potential substrate for such investigations. Methodologies based on photocatalytic systems can reduce C-F bonds to generate carbon-centered radicals, which can then be used in subsequent reactions like hydrodefluorination (replacing F with H) or cross-coupling. nih.gov The activation of the C-F bond in this molecule could provide a pathway to novel derivatives that are inaccessible through traditional substitution reactions.
Combined Reactivity of Multiple Functional Groups
Chemo- and Regioselective Transformations
The presence of three distinct functional groups in this compound raises important questions of selectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the reaction at a specific position on the molecule.
Chemoselectivity:
Aldehyde vs. Fluorine: In reactions involving nucleophiles that can react at both sites (e.g., amines), the reaction conditions can often direct the outcome. For instance, Knoevenagel condensation at the aldehyde can be performed first, and the resulting product, with an even more strongly electron-withdrawing group, can then undergo a subsequent SNAr reaction at the C-F bond. mdpi.com
Aldehyde vs. Alkyne: A mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the alkyne and C-F bond intact. Conversely, certain catalytic hydrogenation conditions could reduce the alkyne and/or the aldehyde.
Fluorine vs. Alkyne: A nucleophile in an SNAr reaction would selectively displace the fluorine atom without affecting the terminal alkyne, provided the nucleophile is not a strong base that could deprotonate the alkyne.
Regioselectivity:
In SNAr reactions, the attack of a nucleophile is highly regioselective, occurring exclusively at the carbon atom bonded to the fluorine. This is directed by the powerful activating effect of the ortho-aldehyde group.
The development of catalytic methods for the regioselective synthesis of complex molecules like substituted furans or quinolines demonstrates the importance of controlling where a reaction occurs on a multifunctional scaffold. nih.govrsc.org
The controlled, selective transformation of one functional group in the presence of others is a key strategy in multi-step organic synthesis, and this compound is a versatile building block for such endeavors.
Cascade and Tandem Reactions
In principle, the aldehyde group can undergo initial reactions such as condensation or addition with a suitable nucleophile, followed by an intramolecular cyclization involving the ethynyl group. For instance, a reaction with an amine could form an intermediate imine, which then might cyclize onto the alkyne. Alternatively, a multicomponent reaction could bring together this compound, an amine, and a third component to build a complex heterocyclic core in a single pot.
However, without specific published research utilizing this compound as a substrate in such reaction sequences, any detailed description of its behavior in cascade or tandem reactions would be speculative. The electronic effects of the fluorine atom at the 2-position and the ethynyl group at the 4-position would undoubtedly influence the reactivity of the benzaldehyde (B42025) moiety and the subsequent cyclization steps, but the precise nature of this influence and the optimal conditions for such transformations have not been documented.
Further research is required to explore and characterize the potential of this compound in cascade and tandem reactions. Such studies would be valuable for expanding the synthetic utility of this compound and for the development of novel routes to fluorine-containing heterocyclic systems.
Derivatives and Analogs of 4 Ethynyl 2 Fluorobenzaldehyde in Advanced Organic Synthesis
Structural Modifications at the Ethynyl (B1212043) Moiety
The terminal alkyne of 4-ethynyl-2-fluorobenzaldehyde serves as a reactive handle for carbon-carbon bond formation and cycloaddition reactions, enabling the synthesis of a wide range of derivatives.
Alkynyl-Substituted Derivatives
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgnih.gov This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct extension of the ethynyl group on the this compound scaffold. organic-chemistry.org By coupling with various aryl or vinyl halides, a diverse library of alkynyl-substituted derivatives can be generated. The reaction conditions are generally mild, tolerating a wide range of functional groups. organic-chemistry.org
A common strategy involves the reaction of a halogenated precursor of this compound, such as 4-bromo-2-fluorobenzaldehyde (B134337), with a terminal alkyne. Alternatively, this compound itself can be coupled with aryl or vinyl halides to achieve similar structural diversity. A related approach involves the use of silyl-protected alkynes, such as trimethylsilylacetylene, which can be coupled to an aryl halide followed by deprotection to yield the terminal alkyne.
Table 1: Examples of Alkynyl-Substituted Derivative Synthesis via Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorobenzaldehyde | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Fluoro-4-(phenylethynyl)benzaldehyde |
| 4-Iodo-2-fluorobenzaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | Toluene | 2-Fluoro-4-((trimethylsilyl)ethynyl)benzaldehyde |
Heteroatom-Containing Ethynyl Derivatives
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,2,3-triazole derivatives from terminal alkynes and organic azides. sigmaaldrich.comnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal method for introducing heteroatoms into the this compound framework. sigmaaldrich.commdpi.com
The reaction involves the treatment of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. sigmaaldrich.com This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, effectively linking the benzaldehyde (B42025) moiety to another molecule through a heteroatomic linker. The versatility of this reaction allows for the incorporation of a wide range of substituents depending on the choice of the organic azide.
Table 2: Synthesis of Triazole Derivatives from this compound
| Alkyne | Azide | Catalyst System | Solvent | Product |
|---|---|---|---|---|
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 4-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)-2-fluorobenzaldehyde |
| This compound | Azidoethane | CuI | THF | 2-Fluoro-4-(1-ethyl-1H-1,2,3-triazol-4-yl)benzaldehyde |
Structural Modifications at the Aldehyde Group
The aldehyde functional group of this compound is amenable to a wide range of classical organic transformations, allowing for its conversion into various other functional groups.
Alcohol and Amine Derivatives
The reduction of the aldehyde group in this compound provides a straightforward route to the corresponding primary alcohol, (4-ethynyl-2-fluorophenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). youtube.commasterorganicchemistry.com The reaction is typically rapid and high-yielding at room temperature. ugm.ac.id
Furthermore, the aldehyde can be converted into primary, secondary, or tertiary amines via reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine (or ammonia for primary amines), followed by in-situ reduction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. commonorganicchemistry.commasterorganicchemistry.com
Table 3: Synthesis of Alcohol and Amine Derivatives of this compound
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | NaBH₄, MeOH | (4-Ethynyl-2-fluorophenyl)methanol |
| This compound | NH₃, NaBH₃CN, MeOH | (4-Ethynyl-2-fluorophenyl)methanamine |
Carboxylic Acid and Ester Derivatives
Oxidation of the aldehyde functionality in this compound yields the corresponding carboxylic acid, 4-ethynyl-2-fluorobenzoic acid. Various oxidizing agents can be employed for this purpose, with Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) being a common choice for achieving this transformation efficiently.
The resulting carboxylic acid can be readily converted to a variety of ester derivatives through Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgkhanacademy.org The equilibrium of the reaction is typically driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
Table 4: Synthesis of Carboxylic Acid and Ester Derivatives
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | CrO₃, H₂SO₄, Acetone | 4-Ethynyl-2-fluorobenzoic acid |
| 4-Ethynyl-2-fluorobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-ethynyl-2-fluorobenzoate |
Imine and Oxime Derivatives
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction is a critical parameter, as it needs to be acidic enough to protonate the intermediate carbinolamine to facilitate water elimination, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. libretexts.org
Similarly, condensation with hydroxylamine (NH₂OH) or its hydrochloride salt yields the corresponding oxime derivative. nih.gov These reactions are also generally carried out under mildly acidic conditions to facilitate the dehydration step. nih.gov
Table 5: Synthesis of Imine and Oxime Derivatives
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Aniline | Acetic acid (cat.), Toluene, reflux | (E)-N-((4-Ethynyl-2-fluorophenyl)methylene)aniline |
| This compound | Benzylamine | p-Toluenesulfonic acid (cat.), Benzene (B151609), reflux | (E)-N-((4-Ethynyl-2-fluorophenyl)methylene)-1-phenylmethanamine |
Structural Modifications at the Fluorine Atom
Replacing the fluorine atom at the C2 position with other functional groups is a key strategy to modulate the properties of the benzaldehyde core. This allows for the exploration of how different halogens or pseudo-halogens influence the molecule's reactivity and interactions.
One of the most significant analogs in this category is 4-Bromo-2-fluorobenzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com Its utility stems from the presence of three distinct functional groups—aldehyde, bromo, and fluoro—each offering a handle for further chemical transformations.
The synthesis of 4-Bromo-2-fluorobenzaldehyde can be achieved through several routes. One common method involves the formylation of 1,4-dibromo-2-fluorobenzene. nbinno.comgoogle.com An alternative pathway is the oxidation of 1-bromo-2-fluoro-4-methylbenzene. nbinno.com Another reported synthesis involves the oxidation of 4-bromo-3-fluorobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane, which yields the final product as a white solid. chemicalbook.com This analog is used in the preparation of various complex molecules, including fluorostilbenes and benzyl amine-based histamine H3 antagonists. sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 57848-46-1 | nbinno.com |
| Molecular Formula | C7H4BrFO | nbinno.com |
| Molecular Weight | 203.01 g/mol | nbinno.com |
| Appearance | Light yellow to beige crystal | nbinno.com |
| Melting Point | 58-62 °C | nbinno.com |
The replacement of the fluorine atom with a trifluoromethyl (CF3) group represents a significant structural modification. The CF3 group is a strong electron-withdrawing group and can substantially alter the electronic properties of the phenyl ring. An example of this class is 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This compound serves as a building block in synthetic chemistry where the introduction of a trifluoromethyl group is desired to enhance properties such as metabolic stability or binding affinity in biologically active molecules.
Modifications on the Phenyl Ring
Altering the substitution pattern on the phenyl ring provides another avenue for creating diverse analogs of this compound. This includes changing the position of the existing ethynyl and fluoro groups or introducing additional substituents.
Positional isomers, where the ethynyl and fluoro groups are located at different positions on the benzaldehyde ring, exhibit distinct chemical reactivity and are valuable for synthesizing a range of targeted molecules. The relative positions of the electron-withdrawing aldehyde and fluorine groups and the reactive ethynyl group dictate the regioselectivity of subsequent reactions. Examples include 3-Ethynyl-2-fluorobenzaldehyde and 5-Ethynyl-2-fluorobenzaldehyde. chemscene.comsynquestlabs.comchiralen.com These isomers are useful in constructing complex heterocyclic systems and as precursors for small molecule inhibitors. chiralen.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|
| 3-Ethynyl-2-fluorobenzaldehyde | 1851952-10-7 | C9H5FO | 148.13 g/mol | chemscene.comsynquestlabs.com |
| 5-Ethynyl-2-fluorobenzaldehyde | 1440535-11-4 | C9H5FO | 148.13 g/mol | chiralen.comsigmaaldrich.com |
| 2-Ethynyl-4-fluorobenzaldehyde | 749874-24-6 | C9H5FO | 148.14 g/mol | achemblock.com |
The introduction of additional substituents onto the phenyl ring of this compound leads to multi-substituted derivatives with highly specific properties. These derivatives are designed for advanced applications, such as in materials science or medicinal chemistry. The nature and position of the additional groups can influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions. For instance, the synthesis of multi-substituted pentacenes and naphthacenes can involve homologation methods that build upon complex phenyl derivatives. acs.org This approach allows for the creation of extended π-conjugated systems from appropriately substituted starting materials. Furthermore, complex glucopyranosyl-substituted phenyl derivatives have been synthesized, which are suitable for the treatment of metabolic disorders. google.com
Synthesis and Reactivity of Specific Advanced Derivatives
The synthesis of advanced derivatives often requires multi-step sequences that strategically utilize the reactivity of the functional groups present.
Synthesis of Halogenated Analogs : The preparation of 4-Bromo-2-fluorobenzaldehyde can be achieved via a metal-halogen exchange followed by formylation. For example, treating 1,4-dibromo-2-fluorobenzene with a Grignard reagent like isopropylmagnesium chloride, followed by reaction with dimethylformamide (DMF), yields the target aldehyde. google.com This intermediate can then undergo further reactions. For instance, it can be used in palladium-promoted cross-coupling reactions. actachemscand.org
Synthesis of Positional Isomers : The synthesis of positional isomers often involves Sonogashira cross-coupling reactions. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. For example, reacting a suitably substituted dihalofluorobenzaldehyde with a protected alkyne in the presence of a palladium catalyst is a common strategy to install the ethynyl group at the desired position.
Reactivity of the Aldehyde Group : The aldehyde functionality in these derivatives is a key site for a wide range of chemical transformations. It readily participates in condensation reactions, reductive aminations, and additions of nucleophiles. For example, the reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles, which are important heterocyclic cores in biologically active compounds. researchgate.net The aldehyde can also be converted to other functional groups, expanding the synthetic utility of these building blocks.
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | Not specified in results | C9H5FO |
| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | C7H4BrFO |
| 1,4-dibromo-2-fluorobenzene | Not specified in results | C6H3Br2F |
| 1-bromo-2-fluoro-4-methylbenzene | Not specified in results | C7H6BrF |
| 4-bromo-3-fluorobenzyl alcohol | Not specified in results | C7H6BrFO |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C8H4F4O |
| 3-Ethynyl-2-fluorobenzaldehyde | 1851952-10-7 | C9H5FO |
| 5-Ethynyl-2-fluorobenzaldehyde | 1440535-11-4 | C9H5FO |
| 2-Ethynyl-4-fluorobenzaldehyde | 749874-24-6 | C9H5FO |
Benzyl Amine Derivatives
The synthesis of benzyl amine derivatives from this compound is a key transformation in organic synthesis, often achieved through reductive amination. This process involves the reaction of the aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine.
A typical synthetic route involves the condensation of this compound with a primary amine, such as benzylamine, in a suitable solvent. This reaction forms a Schiff base (imine). The intermediate imine is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation. umich.edugoogle.com This one-pot reaction is an efficient method for producing N-substituted benzyl amine derivatives. umich.eduias.ac.in The presence of the ethynyl and fluoro groups on the aromatic ring is generally well-tolerated under these reaction conditions, allowing for the synthesis of functionally diverse benzyl amines that can be used in further synthetic elaborations.
Table 1: Synthesis of a Representative Benzyl Amine Derivative This table is generated based on established chemical principles of reductive amination and does not represent a specific experimental outcome from the cited sources.
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Benzylamine | Sodium borohydride | N-((4-ethynyl-2-fluorophenyl)methyl)benzenamine |
Glucopyranosyl-Substituted Phenyl Derivatives
Glucopyranosyl-substituted phenyl derivatives are a class of compounds extensively studied, particularly for their applications in medicinal chemistry. google.comscispace.com The synthesis of these C-glycosides often involves the coupling of a glucosyl moiety with an aromatic aglycone.
The preparation of these derivatives using this compound as a starting point typically requires its conversion into a suitable organometallic intermediate. For instance, a related bromo-substituted phenyl derivative can be lithiated or converted into a Grignard reagent. This organometallic species then reacts with a protected D-gluconolactone derivative, such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. google.com The subsequent workup and removal of protecting groups yield the desired glucopyranosyl-substituted phenyl derivative. google.com This synthetic strategy allows for the creation of a stable carbon-carbon bond between the sugar and the aromatic ring, a key structural feature of C-glycosides. nih.govresearchgate.net
Table 2: Key Intermediates in the Synthesis of Glucopyranosyl-Substituted Phenyl Derivatives This table outlines a plausible synthetic pathway based on patent literature for related compounds.
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product Core Structure |
| Bromo-analogue of this compound | Organolithium or Grignard Reagent | Hemiketal from reaction with protected gluconolactone | 1-(β-D-Glucopyranosyl)-4-ethynyl-2-fluorobenzene derivative |
Quinazoline Derivatives
Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netmdpi.comijpca.org The synthesis of the quinazoline scaffold can be achieved through various cyclocondensation reactions. nih.govmdpi.com
One common and effective method for synthesizing 2,4-disubstituted quinazolines involves the reaction of an appropriate 2-aminobenzamide or 2-aminobenzonitrile with an aldehyde. nih.govresearchgate.netacs.org In this context, this compound can serve as the aldehyde component. The reaction with a 2-aminobenzamide derivative, often catalyzed by an acid or a metal catalyst, leads to the formation of a dihydroquinazoline intermediate, which can then be oxidized to the aromatic quinazoline. marquette.edunih.gov The fluorine and ethynyl substituents on the phenyl ring introduced from the aldehyde can significantly influence the biological activity of the resulting quinazoline derivative. nih.govresearchgate.net
Table 3: Representative Quinazoline Synthesis This table illustrates a general synthetic approach to quinazoline derivatives.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | 2-Aminobenzamide | Cyclocondensation | 2-(4-Ethynyl-2-fluorophenyl)quinazolin-4(3H)-one |
Catalysis and Mechanistic Investigations Involving 4 Ethynyl 2 Fluorobenzaldehyde
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions for transformations involving 4-ethynyl-2-fluorobenzaldehyde.
Palladium-Catalyzed Reactions and Mechanisms
Palladium catalysts are paramount in cross-coupling reactions, and the ethynyl (B1212043) group of this compound is a key reactive site for such transformations. The primary palladium-catalyzed reactions involving this compound are the Sonogashira, Heck, and Suzuki couplings, often serving as foundational steps in the synthesis of more complex molecules and heterocyclic systems. mdpi.comuni-rostock.denih.gov
The general mechanism for these reactions revolves around a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgwikipedia.orgwikipedia.org
Sonogashira Coupling: This reaction couples the terminal alkyne of this compound with aryl or vinyl halides. The mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. wikipedia.orgorganic-chemistry.org The palladium cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. chemeurope.comlibretexts.org Concurrently, the copper cycle activates the alkyne, forming a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. chemeurope.com Copper-free Sonogashira variants also exist, where the base is believed to play a more direct role in the deprotonation of the alkyne and its transfer to the palladium center. wikipedia.orglibretexts.org
Heck Reaction: In the Heck reaction, the ethynyl group of this compound can be coupled with an unsaturated halide. wikipedia.org The mechanism starts with the oxidative addition of the halide to a Pd(0) species. organic-chemistry.orgyoutube.com This is followed by the insertion of the alkyne into the Pd-carbon bond. A subsequent β-hydride elimination step forms the final product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst. mdpi.com While more common with alkenes, the Heck reaction with alkynes like the one in this compound can lead to allenes or other coupled products, though it can be challenging due to the energetics of β-hydride elimination from vinyl palladium species. magtech.com.cn
Suzuki Coupling: While the primary Suzuki reaction involves an organoboron compound and a halide, the ethynyl group of this compound can participate in variations of this reaction. For instance, it could first be converted to a boronic ester and then coupled. The established mechanism involves the oxidative addition of a halide to Pd(0), followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally reductive elimination to form the C-C bond. wikipedia.orgorganic-chemistry.orgyonedalabs.comyoutube.com
These palladium-catalyzed reactions are instrumental in using this compound as a building block for synthesizing complex heterocyclic structures through cascade or domino reactions, where an initial coupling is followed by an intramolecular cyclization. mdpi.comnih.govnih.govcnr.it
Table 1: Overview of Palladium-Catalyzed Reactions
| Reaction | Coupling Partner | Key Mechanistic Steps | Resulting Bond |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp)-C(sp²) |
| Heck Reaction | Unsaturated Halide | Oxidative Addition, Alkyne Insertion, β-Hydride Elimination | C(sp)-C(sp²) |
| Suzuki Coupling | Organoboron Compound | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp)-C(sp²) |
Iron and Manganese-Catalyzed Hydrogenation Mechanisms
The development of catalysts based on earth-abundant metals like iron and manganese is a key area in sustainable chemistry. polito.it These metals can catalyze the hydrogenation of the aldehyde and/or the ethynyl group in this compound.
Iron-Catalyzed Hydrogenation: Homogeneous iron catalysts, often featuring pincer ligands, can facilitate the hydrogenation of carbonyl compounds. The mechanism for aldehyde hydrogenation typically involves the activation of H₂ by the iron complex. This can proceed through different pathways, including metal-ligand cooperation where the ligand participates in the H-H bond cleavage. The substrate (aldehyde) coordinates to the iron hydride species, followed by migratory insertion of the hydride to the carbonyl carbon. Subsequent steps regenerate the catalyst and release the corresponding alcohol. The hydrogenation of the alkyne group can also occur, potentially leading to selectivity challenges depending on the catalyst and reaction conditions. wiley-vch.deresearchgate.net
Manganese-Catalyzed Hydrogenation: Manganese pincer complexes have emerged as highly effective catalysts for the hydrogenation of various unsaturated functional groups. polito.it The mechanism is thought to involve the oxidative addition of H₂ to the Mn(I) center, forming a dihydride species. The aldehyde then coordinates to the metal, and a hydride is transferred to the carbonyl carbon. The resulting alkoxide can then be protonated to release the alcohol product. researchgate.net Mechanistic studies on related systems suggest that C-H bond activation and migratory insertion are key steps in manganese-catalyzed reactions. nih.govnih.govbeilstein-journals.org
Table 2: Mechanistic Steps in Fe/Mn-Catalyzed Aldehyde Hydrogenation
| Catalyst Type | Key Mechanistic Features | Intermediate Species |
|---|---|---|
| Iron-Pincer Complexes | Metal-Ligand Cooperation, H₂ Activation | Iron Hydride, Coordinated Aldehyde |
| Manganese-Pincer Complexes | Oxidative Addition of H₂, Hydride Transfer | Manganese Dihydride, Metal Alkoxide |
Copper-Catalyzed Processes
Copper catalysts are particularly relevant for reactions involving the terminal alkyne of this compound, most notably in the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The generally accepted mechanism requires a copper(I) catalytic species. This is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). beilstein-journals.org The copper(I) species reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered cupracycle. Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. nih.govbioclone.netnih.gov The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.net
Table 3: Key Stages of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Stage | Description |
|---|---|
| Catalyst Formation | In situ reduction of Cu(II) to the active Cu(I) species. |
| Acetylide Formation | Reaction of the terminal alkyne with the Cu(I) catalyst. |
| Cycloaddition | Reaction of the copper acetylide with the azide to form a cupracycle intermediate. |
| Product Release | Rearrangement and protonolysis to yield the 1,2,3-triazole and regenerate the Cu(I) catalyst. |
Other Transition Metal Catalysis
Besides palladium, iron, manganese, and copper, other transition metals like rhodium and gold can also catalyze unique transformations of this compound.
Rhodium Catalysis: Rhodium complexes are known to catalyze C-H activation and cycloaddition reactions. rsc.org The formyl C-H bond of the aldehyde group in this compound could be a target for rhodium-catalyzed C-H activation, potentially leading to alkynylation or other functionalizations at the aldehyde position. snnu.edu.cn Furthermore, rhodium catalysts can promote [4+2] cycloadditions involving the alkyne moiety, providing pathways to complex cyclic structures. nih.govresearchgate.netnih.gov
Gold Catalysis: Cationic gold complexes are powerful soft Lewis acids that effectively activate C-C multiple bonds. beilstein-journals.org The ethynyl group of this compound is highly susceptible to activation by gold catalysts, enabling various nucleophilic additions (e.g., hydration, hydroamination) and cycloaddition reactions. beilstein-journals.org Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity compared to other metals, allowing for the synthesis of diverse molecular architectures. mdpi.comresearchgate.net
Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in catalyst separation and reusability. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with potential applications in catalyzing reactions involving this compound.
Metal-Organic Framework (MOF) Catalysis
MOFs are constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising heterogeneous catalysts. researchgate.netacs.orguib.es
For a substrate like this compound, MOFs can offer catalytic activity through several mechanisms. The aldehyde group can be a target for Lewis acidic sites within the MOF structure, facilitating reactions such as acetalization. rsc.org Studies on benzaldehyde (B42025) and its derivatives have shown that MOFs like UiO-66 and MOF-808 are effective catalysts for this transformation. researchgate.netuib.es Furthermore, if the MOF incorporates catalytically active metals such as copper or palladium, it can act as a heterogeneous catalyst for the reactions described in the homogeneous catalysis section. For example, a copper-containing MOF (Cu-MOF) could catalyze the CuAAC reaction, combining the catalytic activity of copper with the benefits of a solid, recyclable catalyst. mdpi.com Similarly, palladium-doped MOFs could facilitate cross-coupling reactions. The confined environment of the MOF pores can also influence reaction selectivity.
Table 4: Potential MOF-Catalyzed Reactions for this compound
| MOF Type | Active Site | Target Functional Group | Potential Reaction |
|---|---|---|---|
| Zr-based (e.g., UiO-66, MOF-808) | Lewis Acidic Zr clusters | Aldehyde | Acetalization, Knoevenagel Condensation |
| Cu-based (e.g., HKUST-1, Cu-MOF-74) | Open Copper Sites | Alkyne | Azide-Alkyne Cycloaddition (CuAAC), O-Arylation |
| Pd-doped MOFs | Dispersed Palladium Sites | Alkyne | Sonogashira, Heck, or Suzuki type couplings |
Supported Catalyst Systems
In the realm of heterogeneous catalysis, the immobilization of active catalytic species onto solid supports offers significant advantages, including enhanced catalyst stability, simplified product purification, and the potential for catalyst recycling. While specific studies focusing exclusively on this compound with supported catalysts are not extensively documented, the principles can be understood from research on similar transformations, particularly the Sonogashira cross-coupling reaction, a key method for the synthesis of substituted alkynes.
Supported palladium catalysts are frequently employed for Sonogashira couplings of aryl halides with terminal alkynes. These systems often involve palladium nanoparticles or complexes anchored to various support materials such as polymers, silica, or magnetic nanoparticles. For instance, palladium nanoparticles supported on a crosslinked polystyrene resin have been utilized for the copper-free Sonogashira coupling of aryl halides with phenylacetylene (B144264). mdpi.com Similarly, a nanosized MCM-41 anchored palladium bipyridyl complex has demonstrated high efficiency and recyclability in the Sonogashira reaction of aryl halides with terminal alkynes, achieving high yields with low palladium loading. researchgate.net
The performance of these supported catalysts is often evaluated based on their activity, stability, and reusability. For example, a palladium catalyst supported on silk fibroin has been shown to be effective for the Sonogashira coupling of aryl iodides and terminal alkynes in an aqueous ethanol (B145695) mixture under copper-free conditions, demonstrating the potential for more environmentally benign processes. researchgate.net The recyclability of these catalysts is a key feature; for instance, a magnetically separable palladium catalyst has been shown to be reusable for multiple cycles without a significant loss of activity. researchgate.net
The reaction conditions for these supported systems are optimized to maximize yield and selectivity. Parameters such as the choice of solvent, base, and reaction temperature play a crucial role. While a variety of solvents can be used, the selection often depends on the specific catalyst and substrates. The following table summarizes representative supported catalyst systems used in Sonogashira reactions, which are analogous to potential applications with this compound.
| Catalyst Support | Palladium Species | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Polystyrene-divinylbenzene resin | Pd Nanoparticles | Aryl halides and phenylacetylene | Effective for copper-free Sonogashira coupling; requires TBAB for aryl chlorides. | mdpi.com |
| Nanosized MCM-41 | Pd-bipyridyl complex | Aryl and heteroaryl halides with terminal alkynes | High yields with low Pd loading (0.01 mol%); catalyst is recoverable and reusable. | researchgate.net |
| Silk fibroin | Pd Nanoparticles | Aryl iodides and terminal alkynes | Good yields in a water/ethanol mixture under copper-free conditions. | researchgate.net |
| Magnetite | Pd Nanoparticles | o-Iodoanilines and terminal alkynes | Catalyst is magnetically recoverable and reusable for at least ten cycles. | mdpi.com |
Organocatalysis and Biocatalysis
Enzyme-Catalyzed Transformations
The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. While specific literature on the enzyme-catalyzed transformation of this compound is limited, the reactivity of the aldehyde functional group makes it a plausible substrate for various enzymatic reactions, particularly reductions.
Enzymatic reductions of aldehydes to their corresponding primary alcohols are well-established transformations. For example, whole cells of E. coli JM109 have been utilized as a biocatalyst for the highly selective reduction of a wide range of aldehydes. nih.govnih.gov These biocatalytic systems often exhibit excellent chemoselectivity, reducing aldehydes in the presence of other sensitive functional groups that might be affected by chemical reducing agents. nih.gov The substrate scope of such enzymatic reductions can be broad, encompassing aromatic, aliphatic, and unsaturated aldehydes. nih.gov
In the context of substituted benzaldehydes, studies have shown that the electronic properties of the substituents can influence the reaction rate. For instance, in the reduction of various benzaldehydes by E. coli, it was observed that electron-donating groups on the aromatic ring tend to activate the reduction, while electron-withdrawing groups can have a deactivating effect. nih.gov This suggests that the fluorine and ethynyl groups in this compound would likely influence its reactivity in an enzyme-catalyzed reduction.
The following table presents data on the enzymatic reduction of various substituted benzaldehydes, providing a basis for predicting the potential behavior of this compound in similar biocatalytic systems.
| Substrate | Biocatalyst | Product | Relative Reaction Rate | Reference |
|---|---|---|---|---|
| Benzaldehyde | E. coli JM109 | Benzyl alcohol | 100 | nih.gov |
| 4-Methoxybenzaldehyde | E. coli JM109 | 4-Methoxybenzyl alcohol | 120 | nih.gov |
| 4-Chlorobenzaldehyde | E. coli JM109 | 4-Chlorobenzyl alcohol | 80 | nih.gov |
| 4-Nitrobenzaldehyde | E. coli JM109 | 4-Nitrobenzyl alcohol | 60 | nih.gov |
Chiral Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For a molecule like this compound, the aldehyde and alkyne functionalities present opportunities for various organocatalytic transformations.
One area of relevance is the asymmetric addition to the aldehyde group. Chiral amines, such as proline and its derivatives, are well-known to catalyze asymmetric aldol (B89426) and Mannich reactions by forming a nucleophilic enamine intermediate with a donor molecule, which then reacts with an electrophile. nih.gov In the context of this compound, it could act as the electrophilic acceptor for such reactions.
Furthermore, the terminal alkyne group can participate in organocatalytic reactions. For instance, chiral phosphoric acids have been used to catalyze the enantioselective addition of various nucleophiles to alkynes. nih.gov There are also examples of cooperative catalytic systems where an organocatalyst activates the aldehyde, and a metal catalyst interacts with the alkyne. A palladium-catalyzed asymmetric α-allylation of aldehydes with alkynes has been developed using a combination of an enamine catalyst and a chiral hydridopalladium complex. nih.gov
The conjugate addition to α,β-unsaturated aldehydes, formed in situ from the corresponding aldehyde, is another well-established organocatalytic transformation. The use of chiral imidazolidinone catalysts can mediate the enantioselective addition of electron-rich benzenes to α,β-unsaturated aldehydes, constructing a benzylic stereocenter. nih.gov While this compound is not an α,β-unsaturated aldehyde, this highlights the versatility of organocatalysis in activating aldehyde substrates.
Mechanistic Elucidation Studies
Spectroscopic Analysis of Intermediates (e.g., NMR, IR, MS)
The elucidation of reaction mechanisms often relies on the spectroscopic characterization of transient intermediates. In reactions involving this compound, such as the Sonogashira coupling, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be invaluable.
While specific studies detailing the spectroscopic analysis of intermediates in reactions of this compound are scarce, insights can be drawn from mechanistic studies of the Sonogashira reaction with other aryl halides. In the palladium-catalyzed cycle of the Sonogashira reaction, several key intermediates are proposed, including the oxidative addition product of the aryl halide to the Pd(0) complex, a palladium-acetylide complex formed after transmetalation with a copper-acetylide, and the final product before reductive elimination. libretexts.org
The characterization of these intermediates is challenging due to their transient nature. However, multinuclear NMR spectroscopy has been successfully used to identify some of these species in solution. libretexts.org For instance, 1H and 13C NMR would be crucial for tracking the disappearance of the starting materials and the appearance of the product, with characteristic shifts for the ethynyl protons and carbons. In the case of this compound, 19F NMR would also be a powerful tool to monitor changes in the electronic environment of the fluorine atom throughout the reaction.
IR spectroscopy could be used to monitor the C≡C and C=O stretching frequencies. The C≡C stretch of the terminal alkyne in the starting material would be expected to shift upon coordination to a metal center or upon conversion to the internal alkyne in the product. Similarly, the C=O stretch of the aldehyde would be sensitive to its coordination to a catalyst or its participation in a reaction.
Mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), can be used to detect and characterize catalytic intermediates in the gas phase. This has been applied to study the intermediates in Pd/NHC-catalyzed Sonogashira reactions. libretexts.org
The following table provides typical spectroscopic data for the product of a Sonogashira reaction involving an aryl halide and a terminal alkyne, which would be analogous to the product formed from this compound.
| Spectroscopic Technique | Functional Group | Typical Chemical Shift/Frequency | Reference |
|---|---|---|---|
| 1H NMR | Aromatic Protons | δ 7.0-8.0 ppm | researchgate.net |
| 13C NMR | Alkynyl Carbons | δ 85-95 ppm | researchgate.net |
| IR | C≡C Stretch (internal alkyne) | ~2200 cm-1 | |
| IR | C=O Stretch (aldehyde) | ~1700 cm-1 |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. For reactions involving this compound, kinetic analysis would provide valuable insights into the influence of the fluoro and ethynyl substituents on reactivity.
In the context of Sonogashira coupling, kinetic measurements using techniques like gas chromatography can help to corroborate the proposed mechanism. libretexts.org The rate of the reaction can be monitored by measuring the consumption of starting materials or the formation of the product over time. This allows for the determination of the reaction order with respect to each reactant and the catalyst, providing information about the species involved in the rate-determining step.
For enzyme-catalyzed reactions, kinetic analysis typically involves measuring the initial reaction rate at various substrate concentrations to determine the Michaelis-Menten parameters, Km and Vmax. wikipedia.org These parameters provide information about the enzyme's affinity for the substrate and its maximum catalytic rate. The influence of inhibitors or activators on the reaction rate can also be investigated to gain further mechanistic insights. wikipedia.org
The following table summarizes key kinetic parameters that are typically determined in the study of chemical and enzymatic reactions.
| Kinetic Parameter | Description | Method of Determination | Reference |
|---|---|---|---|
| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Method of initial rates, integral method. | |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | From the rate law and experimental data. | |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | Lineweaver-Burk plot, Hanes-Woolf plot. | wikipedia.org |
| Maximum Velocity (Vmax) | The maximum rate of an enzyme-catalyzed reaction. | Lineweaver-Burk plot, Hanes-Woolf plot. | wikipedia.org |
Isotope Labeling Experiments
Currently, there is no specific information available from the search results regarding isotope labeling experiments conducted on this compound. Such experiments would be invaluable for understanding the mechanistic details of its reactions. For example, deuterating the aldehyde proton could help determine if this C-H bond is broken in the rate-determining step of a given reaction, a common application of the kinetic isotope effect. pharmacy180.com
Table 1: Hypothetical Isotope Labeling Data for a Reaction of this compound
| Labeled Position | Isotope | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Aldehyde-H | Deuterium | Data not available | Would indicate the involvement of the aldehydic C-H bond in the rate-determining step. |
| Ethynyl-H | Deuterium | Data not available | Could probe the role of the terminal alkyne in the reaction mechanism. |
| Aromatic-H | Deuterium | Data not available | Might reveal insights into electrophilic or nucleophilic aromatic substitution pathways. |
This table is for illustrative purposes only, as no experimental data for this compound was found.
Reaction Pathway Analysis and Transition State Characterization
A thorough reaction pathway analysis for this compound, supported by computational chemistry, is not present in the provided search results. Such an analysis would typically involve identifying the elementary steps of a reaction, including the formation of any intermediates and the structures of the transition states connecting them.
Computational studies on analogous molecules often reveal detailed mechanistic pathways. For example, research on other functionalized acetylenes in cycloaddition reactions has utilized DFT to map out the potential energy surface and identify the rate-determining steps. nih.gov
Table 2: Hypothetical Calculated Transition State Properties for a Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Nucleophilic Addition to Carbonyl | TS1 | Data not available | Data not available | Data not available |
| Cyclization involving Ethynyl Group | TS2 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no computational data for this compound was found.
Lack of Available Research Data for Computational and Theoretical Studies on this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there are no available scholarly articles or published research specifically detailing computational and theoretical studies on the chemical compound This compound .
The request specified a detailed article focusing solely on this compound, structured with specific sections and subsections under "Computational and Theoretical Studies on this compound," including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations.
Despite extensive searches for data related to:
Geometric Optimization and Conformation Analysis
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Conformational Dynamics and Flexibility
Solvent Effects on Molecular Behavior
no specific research findings for this compound could be retrieved. The strict adherence required to the provided outline and the exclusion of information not directly related to this specific molecule prevents the generation of an article with the necessary scientific accuracy and depth.
Therefore, the requested article cannot be generated at this time due to the absence of the foundational research data on which the content would be based.
Computational and Theoretical Studies on 4 Ethynyl 2 Fluorobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like 4-ethynyl-2-fluorobenzaldehyde, these methods can provide profound insights into its chemical behavior at a molecular level.
Computational simulations, particularly using Density Functional Theory (DFT), are powerful tools for mapping the reaction pathways of organic molecules. For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic additions to the aldehyde group, cycloadditions involving the ethynyl (B1212043) moiety, or transition-metal-catalyzed cross-coupling reactions.
A DFT study on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole has successfully identified three transition states, leading to the formation of a hemiaminal and subsequently a Schiff base nih.gov. The study also explored the influence of various substituents on the reaction's energetic properties, a methodology that could be directly applied to understand the electronic effects of the ethynyl and fluoro groups in this compound nih.gov.
Below is a hypothetical energy profile for a generic reaction involving this compound, illustrating the kind of data that can be obtained from such simulations.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate 1 | -5.8 |
| 4 | Transition State 2 | +10.5 |
| 5 | Products | -20.1 |
This table presents a hypothetical energy profile for a reaction involving this compound, as might be determined by quantum chemical calculations. The values are illustrative and intended to represent the type of data generated in such a study.
The interaction between a catalyst and a substrate is a critical factor in determining the efficiency and selectivity of a chemical reaction. Quantum chemical calculations can model these interactions with a high degree of accuracy, providing insights into the binding modes, activation of the substrate by the catalyst, and the origins of stereoselectivity in asymmetric catalysis.
For this compound, computational studies could be used to investigate its interactions with various catalysts, such as metal complexes or organocatalysts. For example, in a metal-catalyzed reaction, calculations could reveal the coordination of the aldehyde or ethynyl group to the metal center and how this interaction facilitates the subsequent chemical transformation. Theoretical simulations on the enantioselective cyanation of benzaldehyde over titanium−salicylaldehyde catalysts have shown that the attack of cyanide on the adsorbed benzaldehyde is the rate-determining step acs.org.
The following table provides a hypothetical summary of calculated interaction energies between this compound and different types of catalysts.
| Catalyst Type | Interaction Energy (kcal/mol) | Key Interacting Group |
|---|---|---|
| Lewis Acid (e.g., BF₃) | -12.5 | Aldehyde Carbonyl |
| Transition Metal (e.g., Pd(0)) | -25.0 | Ethynyl Group |
| Organocatalyst (e.g., Chiral Amine) | -8.2 | Aldehyde Carbonyl |
This table illustrates the type of data on catalyst-substrate interactions that could be generated for this compound through quantum chemical calculations. The values are for illustrative purposes only.
QSAR and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools that relate the chemical structure of a compound to its properties or activities. These approaches are widely used in drug discovery and materials science.
QSAR models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions. This is achieved by building a mathematical model that correlates the desired property (e.g., reaction rate or yield) with a set of molecular descriptors calculated from the structure of the molecule. These descriptors can encode electronic, steric, and hydrophobic properties.
For a series of substituted benzaldehydes, QSAR studies have been successfully employed to correlate their oxidation rates with various structural parameters zenodo.org. Similar models could be constructed for reactions involving this compound and its derivatives to predict their chemical behavior without the need for extensive experimental work.
The table below presents a hypothetical QSAR model for predicting the reactivity of substituted benzaldehydes in a generic reaction.
| Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| Hammett Sigma (σ) | +1.5 | <0.01 |
| Steric Parameter (Es) | -0.8 | <0.05 |
| HOMO Energy | -0.5 | <0.05 |
This table illustrates a hypothetical QSAR model that could be developed to predict the reactivity of compounds like this compound. The descriptors and coefficients are representative examples.
Cheminformatics techniques, particularly virtual screening, can be employed to explore the potential of this compound as a building block for novel materials. Virtual screening involves the computational evaluation of large libraries of virtual compounds to identify those with desired properties.
Given its rigid structure and functional groups capable of undergoing polymerization or cross-linking reactions, this compound could be a precursor to polymers with interesting electronic or optical properties. A virtual screening workflow could be designed to generate a library of polymers derived from this monomer and then predict their properties, such as band gap, conductivity, and thermal stability, using computational models. This approach would allow for the rapid identification of promising material candidates for subsequent experimental synthesis and characterization. Aromatic aldehydes are known to be precursors for the synthesis of functional materials researchgate.net.
Advanced Applications and Research Frontiers of 4 Ethynyl 2 Fluorobenzaldehyde
Building Block in Complex Molecule Synthesis
The reactivity of the aldehyde and ethynyl (B1212043) groups, coupled with the electronic effects of the fluorine atom, makes 4-Ethynyl-2-fluorobenzaldehyde a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the development of pharmaceutical intermediates and in the agrochemical and specialty chemical sectors.
Pharmaceutical Intermediates and Drug Development
In the realm of pharmaceutical sciences, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is perpetual. Fluorinated organic compounds have garnered significant attention in drug development, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The presence of a fluorine atom in this compound, therefore, makes it an attractive starting material for the synthesis of new drug candidates.
The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings, which are core structures in many pharmaceuticals. nih.gov Furthermore, the terminal ethynyl group is a key participant in various coupling reactions, such as the Sonogashira, Glaser, and click chemistry reactions, enabling the facile construction of complex molecular frameworks. This dual reactivity allows for sequential and controlled modifications, providing a pathway to intricate molecular designs.
While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The fluorobenzaldehyde core is a component of molecules investigated for anti-inflammatory and analgesic properties. nih.gov The ethynyl group offers a point of attachment for creating extended conjugated systems or for linking to other molecular fragments, a common strategy in modern drug design to optimize target engagement. The combination of these features in a single molecule underscores its potential as a critical intermediate in the synthesis of next-generation pharmaceuticals.
Agrochemical and Specialty Chemical Synthesis
The principles that make this compound valuable in pharmaceuticals also extend to the agrochemical industry. The introduction of fluorine into agrochemicals can enhance their biological activity and stability, leading to more effective and persistent crop protection agents. researchgate.net Fluorinated benzaldehydes are known intermediates in the production of certain herbicides and fungicides. semanticscholar.org The aldehyde group can be readily converted into various other functional groups, allowing for the synthesis of a diverse range of active ingredients.
The ethynyl moiety provides a reactive site for further chemical elaboration, enabling the synthesis of specialty chemicals with tailored properties. These can include materials with specific optical or electronic characteristics, or molecules designed for particular applications in materials science and polymer chemistry. The ability to perform selective transformations on the aldehyde and ethynyl groups allows for a high degree of molecular diversity, making this compound a valuable platform for innovation in the broader chemical industry.
Material Science and Polymer Chemistry
The unique electronic and reactive properties of this compound also position it as a promising candidate for applications in material science and polymer chemistry. The presence of a polymerizable ethynyl group and an aromatic core suggests its utility in creating novel materials with advanced functions.
Monomers for Advanced Polymer Architectures
The terminal ethynyl group in this compound allows it to act as a monomer in various polymerization reactions. Polymers derived from diethynylarenes have been explored for their specific properties. nih.gov The polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties. nih.govresearchgate.net The aldehyde and fluorine substituents on the phenyl ring would be incorporated into the polymer backbone, influencing the final properties of the material, such as solubility, thermal stability, and electronic characteristics.
The aldehyde group could also be utilized in post-polymerization modifications, allowing for the grafting of other molecules onto the polymer chain to create functional materials with tailored properties for specific applications, such as sensors or catalytic systems. The rigidity of the aromatic ring and the potential for π-stacking interactions could lead to polymers with ordered structures and anisotropic properties.
Organic Electronic Materials and OLED Applications
Organic electronic materials are at the forefront of next-generation display, lighting, and energy technologies. researchgate.netmdpi.com Molecules containing ethynyl linkages are of interest in this field due to their ability to extend π-conjugation, which is crucial for charge transport and light emission. semanticscholar.orgresearchgate.net The structure of this compound, with its conjugated system, suggests its potential as a building block for organic semiconductors. sigmaaldrich.comrsc.org
The aldehyde group can be used to synthesize larger, more complex conjugated molecules through reactions like the Knoevenagel or Wittig reactions. The fluorine substituent can influence the energy levels of the molecule, which is a critical parameter for tuning the performance of organic electronic devices. semanticscholar.org While direct application of this compound in high-performance Organic Light-Emitting Diodes (OLEDs) is not widely reported, its derivatives, created by extending the conjugation through the ethynyl and aldehyde groups, could be investigated as emitters or host materials. frontiersin.orgtcichemicals.com
COF and MOF Ligands
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable structures. nih.govtcichemicals.comtcichemicals.com These materials are constructed from organic linkers (ligands) and either organic or inorganic nodes. The properties of COFs and MOFs are highly dependent on the structure and functionality of the organic ligands used in their synthesis. ossila.com
Aldehyde-containing molecules are commonly used as linkers in the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comtcichemicals.com The aldehyde group of this compound can react with amine-containing molecules to form the porous framework of a COF. The ethynyl and fluoro groups would then be decorating the pores of the resulting material, imparting specific functionalities. The ethynyl groups, for instance, could be used for post-synthetic modification within the pores.
Similarly, in MOF synthesis, while carboxylic acids are more common linkers, aldehyde-functionalized ligands can also be employed. researchgate.net The aldehyde group can coordinate to metal centers or be modified to introduce other coordinating groups. The presence of the ethynyl and fluoro groups on the ligand would influence the electronic properties and the chemical environment of the pores within the MOF, potentially leading to materials with applications in gas storage, separation, and catalysis. researchgate.netunl.edu
Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules, known as AIEgens, are induced to emit light intensely upon aggregation. magtech.com.cn This process overcomes the common issue of aggregation-caused quenching (ACQ) seen in traditional fluorophores. magtech.com.cn The core principle behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and opens radiative channels, leading to enhanced fluorescence. nih.govresearchgate.net
While this compound itself is not an AIEgen, its distinct functional groups—the aldehyde and the ethynyl—make it an ideal building block for constructing complex AIE-active molecules. The synthetic versatility allows for the creation of sterically hindered, propeller-shaped molecules that are prone to AIE.
Synthetic Utility : The aldehyde group can undergo various condensation reactions (e.g., Knoevenagel, Wittig) to form larger conjugated systems.
Structural Elaboration : The terminal alkyne is a key functional group for reactions like the Sonogashira coupling or "click chemistry," enabling the attachment of other aromatic or functional moieties.
By combining these reactions, researchers can synthesize large, twisted molecules where the free rotation of phenyl rings and other parts is restricted in the solid or aggregated state, thereby activating the AIE effect. nih.gov The development of novel AIE materials is crucial for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. magtech.com.cnresearchgate.net
Optical Materials
The structural characteristics of this compound make it a promising precursor for a range of organic optical materials beyond AIEgens. The combination of an electron-withdrawing aldehyde group and the π-conjugated system of the ethynyl and phenyl groups provides a scaffold for creating chromophores with tailored electronic and photophysical properties.
The synthesis of advanced optical materials often involves the creation of extended π-conjugated systems. This compound can be used to construct such systems, which are essential for applications including:
Non-linear Optical (NLO) Materials : The polarity induced by the fluorine and aldehyde substituents can contribute to creating molecules with significant NLO properties.
Fluorescent Dyes and Probes : Elaboration of the molecular structure through reactions at the aldehyde and alkyne positions can yield novel fluorescent dyes with applications in sensing and imaging. nih.gov
Organic Semiconductors : The rigid, planar aromatic structures that can be synthesized from this precursor are relevant in the field of organic electronics.
Biological and Medicinal Chemistry Research
The unique combination of reactive sites in this compound makes it a valuable tool in medicinal chemistry and chemical biology.
Precursors for Radiolabeling (e.g., 18F, 64Cu)
The terminal alkyne group is of particular importance for bioconjugation and radiolabeling, primarily through the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and bioorthogonal, allowing for the labeling of sensitive biomolecules under mild conditions. mdpi.com
For Positron Emission Tomography (PET), the radionuclide fluorine-18 (¹⁸F) is widely used due to its favorable decay characteristics. mdpi.com A common strategy for ¹⁸F-labeling involves a two-step process:
Synthesis of a small, ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethylazide. researchgate.net
Conjugation of this prosthetic group to a biomolecule or drug candidate containing a terminal alkyne.
This compound serves as an excellent precursor for molecules targeted for this labeling strategy. The ethynyl group provides the reactive handle for the click reaction, enabling the stable and covalent attachment of the ¹⁸F-label. This method allows for the late-stage radiofluorination of peptides, antibodies, and other vectors for PET imaging. nih.govfrontiersin.org The efficiency of this approach is demonstrated by the high radiochemical yields (RCY) achieved in similar systems. ansto.gov.au
| Prosthetic Group | Alkyne Precursor Type | Reaction | Typical RCY (decay-corrected) | Reference |
|---|---|---|---|---|
| [¹⁸F]Fluoroethylazide | Terminal Alkyne | CuAAC | 55-92% | nih.govresearchgate.net |
| [¹⁸F]Fluoro-1-butyne | Azide-functionalized molecule | CuAAC | ~30% | mdpi.com |
| [¹⁸F]Fluoroaryl building blocks | Azide-functionalized molecule | CuAAC | 32-55% | mdpi.com |
Probes for Biological Systems
The development of molecular probes to study biological systems is a critical area of research. nih.gov this compound's bifunctional nature allows it to be a scaffold for such probes. The aldehyde can be used to conjugate with molecules containing primary amines or hydrazines, while the alkyne can be used to attach other functionalities like targeting ligands or reporter tags via click chemistry. This dual reactivity enables the modular construction of complex probes for various biological applications, including cellular imaging and activity-based protein profiling. For example, the aldehyde can react with the N-terminus of a protein under specific conditions to create a stable linkage, providing a method for site-selective protein modification. acs.org
Ligands for Biological Targets (e.g., Histamine H3 Antagonists)
Histamine H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have therapeutic potential for treating neurological disorders. Many potent, non-imidazole H3 antagonists have been developed. mdpi.com The general pharmacophore for this class of ligands often consists of a basic amine moiety (e.g., piperidine, pyrrolidine) connected by an alkyl or alkoxy linker to a substituted aromatic or heteroaromatic region. nih.govfrontiersin.org
This compound can serve as a valuable starting material for the synthesis of the aromatic portion of these antagonists. Its functional groups allow for its incorporation into the required pharmacophore structure. For example, the aldehyde can be modified through reductive amination to attach the linker and basic amine, while the ethynyl group can be further functionalized to modulate properties like potency, selectivity, and pharmacokinetics. A notable example of a dual H1/H3 antagonist, GSK1004723, highlights the complexity and therapeutic interest in this area. nih.govresearchgate.net
| Pharmacophore Feature | Description | Potential Synthetic Role of this compound |
|---|---|---|
| Basic Amine | Typically a cyclic amine (e.g., piperidine) that interacts with an acidic residue in the receptor binding pocket. | Can be attached to the benzaldehyde (B42025) moiety via reductive amination. |
| Linker | A flexible chain (often propoxy or similar) connecting the basic amine to the aromatic region. | The benzaldehyde provides the connection point for the linker. |
| Aromatic Region | A substituted phenyl or heteroaryl group that engages in lipophilic interactions. | The 2-fluoro-4-ethynylphenyl core serves as this region, with the ethynyl group allowing for further modification. |
Analytical Method Development (Excluding Basic Identification Data)
In analytical chemistry, derivatization is a common strategy to enhance the detectability or separability of analytes. Aldehydes are known to react with nucleophiles like hydrazines or primary amines to form stable hydrazones or imines, respectively. nih.gov This reaction can be exploited to develop new analytical methods.
This compound can be used as a derivatizing agent for the analysis of compounds containing primary amine or hydrazine functionalities. The reaction converts the analyte into a derivative that can be more easily detected by techniques such as HPLC with UV or fluorescence detection. The fluorine atom can also be useful for detection by ¹⁹F NMR. Furthermore, the presence of the ethynyl group on the derivatizing agent provides a secondary reactive site. This allows for post-derivatization modification, such as "clicking" on a fluorescent tag for enhanced sensitivity or attaching the derivative to a solid support for enrichment or purification.
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, HRMS)
To unambiguously determine the structure and confirm the identity of this compound, a suite of advanced spectroscopic techniques is employed. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable in providing detailed atomic-level information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical data.
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aldehyde proton, the aromatic protons, and the acetylenic proton. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will show complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atom. The acetylenic proton (C≡C-H) typically resonates as a singlet around δ 3.0-3.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be observed significantly downfield (δ 185-195 ppm). The ethynyl carbons would appear in the range of δ 80-90 ppm. The aromatic carbons would show multiple signals, with their chemical shifts influenced by the fluorine and other substituents. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine atom and adjacent protons (³JHF) would be observable in the ¹H NMR spectrum, providing further structural confirmation. For instance, in the related compound 4-fluorobenzaldehyde, the fluorine signal appears around δ -105.1 ppm rsc.org.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₉H₅FO), the expected exact mass can be calculated with high precision. The experimental HRMS data would be matched against this calculated value to confirm the molecular formula. For example, the related compound 4-fluorobenzaldehyde shows a prominent molecular ion peak in its mass spectrum, which helps in its identification nih.govrsc.orgnist.govnist.gov.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift (ppm) / m/z | Key Features |
|---|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 | Singlet |
| ¹H NMR | Aromatic (Ar-H) | δ 7.0 - 8.0 | Multiplets with H-F coupling |
| ¹H NMR | Acetylenic (-C≡CH) | δ 3.0 - 3.5 | Singlet |
| ¹³C NMR | Carbonyl (-CHO) | δ 185 - 195 | - |
| ¹³C NMR | Aromatic (Ar-C) | δ 110 - 165 | Signals show C-F coupling |
| ¹³C NMR | Ethynyl (-C≡C-) | δ 80 - 90 | Two distinct signals |
| HRMS | Molecular Ion [M]+ | calc. 148.0324 | Confirms elemental formula C₉H₅FO |
Chromatographic Purity Assessment (e.g., HPLC, UPLC, LC-MS)
Ensuring the purity of this compound is critical for its use in further research and synthesis, as impurities can lead to unwanted side reactions and affect product yields and quality. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for purity assessment.
HPLC/UPLC: These techniques separate the target compound from any impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile and water). A gradient elution method is often employed for complex mixtures. The purity is determined by integrating the peak area of the compound in the chromatogram. A typical HPLC method for related aromatic compounds might use a Zorbax SB-Aq column with a mobile phase gradient of a buffered aqueous solution and an organic solvent mixture, with detection at a specific UV wavelength ekb.eg. UPLC offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles.
LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. As the components elute from the LC column, they are ionized and their mass-to-charge ratio is determined. This allows for the identification of impurities not only by their retention time but also by their molecular weight, providing a more comprehensive purity profile. LC-MS/MS methods have been developed for the simultaneous measurement of various aldehydes, demonstrating the technique's utility in this area nih.govnih.gov. While benzaldehyde itself can sometimes be challenging to ionize effectively in standard ESI sources, method optimization can overcome this chromforum.org.
Emerging Research Directions
The future of this compound is being shaped by advancements in synthetic methodologies that prioritize sustainability, efficiency, and automation.
Sustainable Synthesis Approaches
Modern organic synthesis is increasingly guided by the principles of green chemistry, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. For a molecule like this compound, whose synthesis likely involves steps such as oxidation and a Sonogashira coupling, several sustainable strategies are being explored.
Greener Oxidation: The aldehyde group is often formed by oxidizing a corresponding alcohol. Traditional oxidation methods can use stoichiometric amounts of heavy metal reagents. Sustainable alternatives include catalytic oxidation using air as the oxidant or employing biocatalytic methods. For example, chemo-enzymatic cascades have been developed for the production of aromatic aldehydes from renewable starting materials rsc.org. Another approach involves using nitrogen dioxide gas, where the byproducts are converted to nitric acid, minimizing waste nih.gov.
Sustainable Sonogashira Coupling: The Sonogashira reaction is key to introducing the ethynyl group. Green chemistry approaches focus on using environmentally benign solvents like water or biogenic solvents, minimizing the use of toxic co-solvents and amine bases. nih.gov Research into recoverable and reusable heterogeneous palladium catalysts, or even palladium-free catalysts (e.g., using copper nanoparticles), aims to reduce metal contamination and waste. acs.orgresearchgate.net Protocols that operate at lower temperatures and with lower catalyst loadings also contribute to a more sustainable process kaust.edu.sa.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits are particularly relevant for the synthesis of functionalized aromatic compounds.
Enhanced Safety and Control: Many reactions, such as those involving organometallic reagents or exothermic steps, are safer to conduct in flow reactors due to the small reaction volume and superior heat transfer nih.govacs.org.
Improved Yield and Selectivity: The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and fewer byproducts compared to batch reactions nih.govbeilstein-journals.org.
Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors ("numbering-up"). This facilitates a seamless transition from laboratory-scale synthesis to pilot-scale production rsc.org. The synthesis of functionalized aldehydes and the use of sensitive reagents have been successfully demonstrated in flow systems rsc.orgbeilstein-journals.org.
Machine Learning in Chemical Synthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed.
Retrosynthesis and Route Design: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways by deconstructing the molecule into simpler, commercially available precursors chemcopilot.comjelsciences.comarxiv.orgmedium.com. These tools are trained on vast databases of chemical reactions and can suggest both conventional and novel routes.
Reaction Outcome and Condition Optimization: Machine learning models can predict the outcome (e.g., yield, selectivity) of a chemical reaction based on its components (substrates, reagents, catalyst, solvent). chemeurope.com For key steps like the Sonogashira coupling, ML algorithms can predict the performance of different catalysts and ligands, significantly reducing the experimental effort required for optimization nih.govresearchgate.netnih.govsemanticscholar.org.
Property Prediction: ML models can also be trained to predict the physicochemical and biological properties of molecules. For a novel compound like this compound, these models could estimate properties such as solubility, reactivity, and potential bioactivity, guiding its application in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethynyl-2-fluorobenzaldehyde, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 2-fluoro-4-iodobenzaldehyde and trimethylsilylacetylene, followed by deprotection. Key steps include:
- Catalyst Selection : Use Pd(PPh₃)₄/CuI for efficient alkyne-aryl coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials.
- Yield Optimization : Maintain inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorinated aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~10.2 ppm). ¹⁹F NMR confirms fluorine substitution patterns .
- FT-IR : Strong aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation and alkyne dimerization.
- Solubility : Soluble in DCM, THF, and DMSO but avoid prolonged exposure to polar aprotic solvents to minimize decomposition .
- Monitoring Stability : Periodic GC-MS analysis detects degradation products (e.g., dimerized alkynes or oxidized aldehydes) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., catalyst deactivation) .
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, excess Pd catalyst (>5 mol%) may reduce yield due to side reactions .
- Reproducibility Checks : Compare batch-to-batch NMR spectra to detect impurities introduced during scaling .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The alkyne moiety’s HOMO typically interacts with Pd catalysts in coupling reactions .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity for transition-state stabilization .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What methodologies address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols) causing variability. For example, differences in IC₅₀ values may stem from ATP concentration in kinase assays .
- Dose-Response Curves : Use normalized data (e.g., % inhibition vs. log concentration) to minimize inter-lab variability.
- Structural Confirmation : Ensure derivatives are re-synthesized and characterized (X-ray crystallography) to rule out structural misassignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

